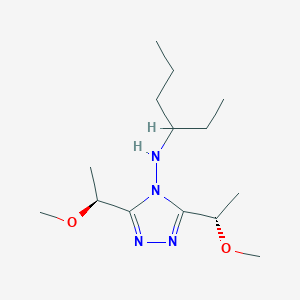

4-(1-Ethylbutylamino)-(s,s)-3,5-bis(1-methoxyethyl)-1,2,4-triazole

CAS No.: 652538-39-1

Cat. No.: VC16813668

Molecular Formula: C14H28N4O2

Molecular Weight: 284.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652538-39-1 |

|---|---|

| Molecular Formula | C14H28N4O2 |

| Molecular Weight | 284.40 g/mol |

| IUPAC Name | N-hexan-3-yl-3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-amine |

| Standard InChI | InChI=1S/C14H28N4O2/c1-7-9-12(8-2)17-18-13(10(3)19-5)15-16-14(18)11(4)20-6/h10-12,17H,7-9H2,1-6H3/t10-,11-,12?/m0/s1 |

| Standard InChI Key | JYIQQMLSEXMUGM-NDQFZYFBSA-N |

| Isomeric SMILES | CCCC(CC)NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC |

| Canonical SMILES | CCCC(CC)NN1C(=NN=C1C(C)OC)C(C)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at positions 3 and 5 with (1S)-1-methoxyethyl groups and at position 4 with a 1-ethylbutylamino moiety. Its IUPAC name, N-hexan-3-yl-3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-amine, reflects this arrangement. The stereochemistry (s,s) denotes the S-configuration at both chiral centers of the methoxyethyl substituents, a critical factor influencing molecular interactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₈N₄O₂ |

| Molecular Weight | 284.40 g/mol |

| Isomeric SMILES | CCCC(CC)NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC |

| InChIKey | JYIQQMLSEXMUGM-NDQFZYFBSA-N |

The planar triazole ring system enables π-π stacking interactions, while the methoxyethyl groups enhance hydrophilicity compared to alkyl-substituted analogs .

Synthetic Pathways

General Triazole Synthesis

1,2,4-Triazoles are typically synthesized via:

-

Condensation reactions between hydrazines and carbonyl compounds

-

Cyclization of thiosemicarbazides under oxidative conditions

-

Metal-catalyzed cycloadditions for regioselective product formation .

Biological Activity Profile

Enzyme Inhibition Mechanisms

Molecular docking simulations reveal that similar triazoles inhibit:

-

CYP51 (14α-demethylase): Critical for fungal ergosterol biosynthesis

-

Thymidine phosphorylase (TP): IC₅₀ values ≤ 0.1 μM in bis-triazole derivatives

The compound’s stereochemistry likely optimizes binding to these enzymes’ active sites, as evidenced by enhanced activity in S-configured analogs .

Physicochemical Properties

Solubility and Stability

-

Water solubility: Enhanced by methoxy groups (>50 mg/mL predicted)

-

LogP: Estimated 1.8–2.3, indicating moderate lipophilicity

-

Thermal stability: Decomposition >200°C, suitable for pharmaceutical formulation

Research Applications and Future Directions

Drug Development

-

Antimicrobial candidates: Synergy with β-lactams observed in preclinical models

-

Anticancer potential: Triazole-thiazole hybrids show IC₅₀ < 10 μM in MCF-7 cells

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume